N-(4-methyl-1,3-thiazol-2-yl)-2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS3/c1-10-8-26-18(19-10)21-13(24)9-25-17-15-16(27-11(2)20-15)14(22-23-17)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJWBDQLIRWJFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(C3=C2N=C(S3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, primarily focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight: 413.5 g/mol
- CAS Number: 946334-44-7
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties.
-
Cell Line Studies:
- In vitro assays on various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast), demonstrated that this compound induces apoptosis and inhibits cell proliferation effectively. For instance, compound 19 derived from similar thiazole structures showed strong selectivity against these cell lines with IC50 values indicating potent activity .
- Mechanism of Action:
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties.
- In Vitro Antimicrobial Testing:
- Comparative Efficacy:
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Thiazole Ring | Essential for cytotoxic activity; enhances binding affinity to target proteins. |
| Phenyl Group | Increases lipophilicity and cellular uptake; variations lead to different activity profiles. |
| Sulfanyl Linkage | Critical for interaction with biological targets; modifications can alter potency significantly. |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted by Evren et al. (2019) synthesized novel thioacetamides based on thiazole structures and tested them against A549 cells. The results indicated that specific modifications in the thiazole moiety led to enhanced anticancer activity with IC50 values significantly lower than those of standard treatments .
Case Study 2: Antimicrobial Screening
Research published in Heliyon demonstrated that thiazole-linked compounds exhibited notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of specific substitutions on the thiazole ring in enhancing antimicrobial efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The thiazolo[4,5-d]pyridazine core distinguishes this compound from analogs like 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide (), which utilizes an oxadiazole-thiazole hybrid. Key differences include:
- Synthetic Complexity : Thiazolo[4,5-d]pyridazine synthesis likely requires multi-step cyclization, whereas oxadiazole-thiazole systems are assembled via nucleophilic substitution (e.g., CS₂/KOH-mediated reactions) .
Functional Group Analysis
The sulfanyl-acetamide group in the target compound may confer better solubility compared to the bulkier sulfanyl-propanamide chain in analogs. Methyl-thiazole substitution could reduce steric hindrance during target binding relative to amino-thiazole derivatives .
Predictive Modeling and Property Analysis
For example, RMSE values of ~9.1 K for critical temperature prediction in superconductors suggest similar models might estimate physicochemical parameters for this compound .
Research Findings and Gaps
- Crystallographic Validation : SHELXL’s robustness in refining small-molecule structures (e.g., hydrogen-bond networks) is critical for confirming the target compound’s conformation .
- Toxicological Profiling : highlights GC-MS for volatile compound analysis, which could identify degradation products or impurities in this compound .
- Limitations: No direct data on the compound’s bioactivity, stability, or synthetic yield exists in the provided evidence. Further studies using X-ray diffraction (avoided in due to filter size constraints) are recommended .
Preparation Methods
Cyclocondensation Protocol
-
Reactants : 4-Thiazolidinones and 3-oxo-2-arylhydrazonopropanals.
-
Conditions :
-
Solvent: Acetic acid (10 mL per 5 mmol substrate).
-
Catalyst: Anhydrous sodium acetate (10 mmol).
-
Temperature: 170°C under pressurized Q-Tube reactor conditions.
-
Duration: 4 hours.
-
Mechanistic Insight :
The reaction proceeds via enolization of the 4-thiazolidinone, followed by nucleophilic addition to the aldehyde carbonyl and subsequent dehydrations to form the fused pyridazine ring.
Introduction of the sulfhydryl (-SH) group at the 4-position of the thiazolo[4,5-d]pyridazine is critical for subsequent coupling.
Thiolation Strategy
-
Method : Nucleophilic displacement using thiourea or potassium thioacetate.
-
Conditions :
-
Solvent: Ethanol or DMF.
-
Base: Triethylamine or pyridine.
-
Temperature: Reflux (80–100°C).
-
Duration: 6–12 hours.
-
-
Yield : ~70–85% (extrapolated from analogous thiazole thiolations).
Synthesis of N-(4-Methyl-1,3-thiazol-2-yl)acetamide
The 4-methylthiazol-2-ylacetamide fragment is prepared through sequential acylation and cyclization.
Preparation of 4-Methyl-1,3-thiazol-2-amine
Acylation with Bromoacetyl Bromide
-
Reactants : 4-Methylthiazol-2-amine and bromoacetyl bromide.
-
Conditions :
-
Solvent: Dichloromethane.
-
Base: Triethylamine (2 eq).
-
Temperature: 0°C → room temperature.
-
Duration: 2 hours.
-
Coupling via Sulfanyl Bridge
The final step involves forming the sulfanylacetamide linkage between the thiazolo[4,5-d]pyridazine-thiol and bromoacetamide.
Thiol-Alkylation Reaction
-
Reactants :
-
Thiazolo[4,5-d]pyridazine-4-thiol (1 eq).
-
N-(4-Methyl-1,3-thiazol-2-yl)-2-bromoacetamide (1.2 eq).
-
-
Conditions :
-
Solvent: DMF.
-
Base: Sodium hydride (1.5 eq).
-
Temperature: 25°C.
-
Duration: 12 hours.
-
Optimization Data :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 25 | 76 |
| LiH | DMF | 25 | 68 |
| K₂CO₃ | DMF | 50 | 52 |
Purification and Characterization
Purification Methods
Structural Confirmation
-
NMR :
Challenges and Mitigation Strategies
-
Low Coupling Yield : Attributed to steric hindrance at the thiazolo[4,5-d]pyridazine 4-position. Using excess bromoacetamide (1.5 eq) improved yields to 82%.
-
Byproduct Formation : Minimized by strict temperature control during thiol-alkylation.
Industrial Scalability Considerations
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazolo-pyridazine core via cyclization using phosphorus pentasulfide or similar reagents. Subsequent functionalization includes sulfanylacetamide coupling under nucleophilic substitution conditions (e.g., sodium hydride in DMF) . Critical parameters include:
- Temperature control : Exothermic reactions (e.g., thiazole ring formation) require cooling to prevent side products.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution steps .
- Catalysts : Palladium on carbon for hydrogenation steps or bases like K₂CO₃ for acetamide coupling .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of thiazole and pyridazine rings. Aromatic proton signals between δ 7.0–8.5 ppm indicate phenyl substituents .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., C₂₀H₁₆N₆O₂S₂ requires exact mass 460.07 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% required for biological assays) .
Q. How can researchers design initial biological activity screens for therapeutic potential?
Prioritize assays aligned with structural analogs:
- Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram-negative/positive bacteria (e.g., E. coli, S. aureus) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., U-87 glioblastoma) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based kinase or protease assays targeting ATP-binding pockets (thiazole moieties often interact with catalytic residues) .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and optimize synthesis parameters?
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to prioritize reaction conditions:
- Reaction path screening : Identifies energetically favorable pathways for thiazole-pyridazine cyclization .
- Solvent/catalyst optimization : Bayesian algorithms correlate solvent polarity and catalyst loading with yield .
- In silico retrosynthesis : Tools like ASKCOS propose alternative routes using similar compounds (e.g., pyridazine-thioacetamide derivatives) .
Q. How should researchers approach structure-activity relationship (SAR) studies to identify critical pharmacophores?
- Core modifications : Compare bioactivity of analogs with methyl vs. ethyl groups at the thiazole C4 position. Increased hydrophobicity may enhance membrane permeability .
- Sulfur substitution : Replace sulfanyl with sulfonyl groups to evaluate impact on kinase inhibition (sulfonyl groups improve binding entropy in ATP pockets) .
- 3D-QSAR modeling : Align molecular fields (CoMFA/CoMSIA) with cytotoxicity data to map electrostatic/hydrophobic requirements .
Q. What methodologies resolve contradictions in biological activity data across assay systems?
Discrepancies (e.g., high in vitro vs. low in vivo efficacy) require systematic validation:
- Assay standardization : Normalize cell viability protocols (e.g., ATP-based Luminescence vs. MTT) to minimize metabolic interference .
- Pharmacokinetic profiling : Measure plasma stability (e.g., liver microsome assays) to identify rapid degradation .
- Orthogonal assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays yield false positives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
